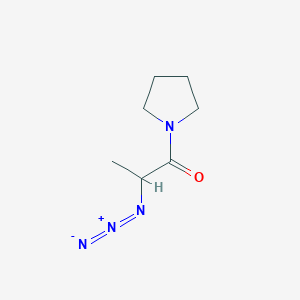

2-Azido-1-(pyrrolidin-1-yl)propan-1-one

説明

2-Azido-1-(pyrrolidin-1-yl)propan-1-one is a nitrogen-rich heterocyclic compound characterized by a pyrrolidine ring linked to a ketone group and an azide (-N₃) substituent. This structure confers unique reactivity, making it valuable in click chemistry (e.g., azide-alkyne cycloaddition) and pharmaceutical precursor synthesis. Its azide group enables rapid conjugation reactions, while the pyrrolidine moiety enhances solubility in organic solvents. However, its instability under thermal or photolytic conditions necessitates careful handling .

特性

IUPAC Name |

2-azido-1-pyrrolidin-1-ylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-6(9-10-8)7(12)11-4-2-3-5-11/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QORIDZQVZUVVRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-1-(pyrrolidin-1-yl)propan-1-one typically involves the reaction of 1-(pyrrolidin-1-yl)propan-2-one with sodium azide. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the azido group .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product .

化学反応の分析

Types of Reactions

2-Azido-1-(pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:

Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different derivatives.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols. The reactions are typically carried out in polar solvents under mild conditions.

Reduction Reactions: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst, or lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

Reduction Reactions: The primary product is 1-(pyrrolidin-1-yl)propan-1-amine.

科学的研究の応用

2-Azido-1-(pyrrolidin-1-yl)propan-1-one has several applications in scientific research:

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

Materials Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

Biological Research: The compound is used in the study of enzyme mechanisms and protein interactions due to its ability to form covalent bonds with biological molecules.

作用機序

The mechanism of action of 2-Azido-1-(pyrrolidin-1-yl)propan-1-one involves its ability to undergo nucleophilic substitution and reduction reactions. The azido group can be converted into a reactive intermediate that interacts with various molecular targets, including enzymes and proteins. This interaction can lead to the formation of covalent bonds, thereby modifying the activity of the target molecules .

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other pyrrolidine- and azide-containing derivatives. Below is a comparative analysis based on substituent effects, reactivity, and applications.

Structural Analogues

Key analogues include:

1-(4-Methylphenyl)-2-(pyrrolidin-1-yl)propan-1-one

- Substituent: Aromatic 4-methylphenyl group replaces the azide.

- Reactivity: Lacks azide-driven click reactivity; instead, the aryl group stabilizes the molecule for applications in ligand design or catalysis.

- Stability: More thermally stable due to the absence of the labile azide group .

2-{[1-(Cyclohexylmethyl)-1H-indazol-3-yl]formamido}-3,3-dimethylbutanamide

- Substituent: Bulky indazole-carboxamide group.

- Reactivity: Suited for enzyme inhibition studies (e.g., kinase inhibitors) due to hydrogen-bonding capacity.

- Solubility: Lower solubility in polar solvents compared to 2-azido derivatives .

Functional Comparison

| Property | 2-Azido-1-(pyrrolidin-1-yl)propan-1-one | 1-(4-Methylphenyl)-2-(pyrrolidin-1-yl)propan-1-one | 2-{[1-(Cyclohexylmethyl)-1H-indazol-3-yl]formamido}-3,3-dimethylbutanamide |

|---|---|---|---|

| Molecular Weight | ~195 g/mol | ~217 g/mol | ~413 g/mol |

| Reactivity | High (azide-mediated click chemistry) | Moderate (aryl/pyrrolidine interactions) | Low (enzyme-targeted binding) |

| Thermal Stability | Low (decomposes >80°C) | High (stable up to 150°C) | Moderate (stable up to 120°C) |

| Solubility | High in DMSO, acetone | Moderate in chloroform, ethyl acetate | Low in water, moderate in DMF |

| Applications | Bioconjugation, drug precursors | Catalysis, ligand synthesis | Enzyme inhibition, medicinal chemistry |

Key Research Findings

- Azide Group Impact : The azide in this compound facilitates rapid cycloaddition with alkynes, critical for synthesizing triazole-linked bioconjugates. However, its instability limits long-term storage .

- Pyrrolidine vs. Piperidine : Compared to piperidine analogues, pyrrolidine derivatives exhibit faster reaction kinetics due to reduced ring strain, as shown in kinetic studies of similar compounds .

- Safety Profile : Azide-containing compounds require stringent safety protocols, whereas aryl-substituted analogues (e.g., 1-(4-methylphenyl)-2-(pyrrolidin-1-yl)propan-1-one) pose fewer explosion risks .

生物活性

2-Azido-1-(pyrrolidin-1-yl)propan-1-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The azido group, combined with the pyrrolidine moiety, suggests a range of interactions with biological targets, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic uses.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The azido group can undergo reduction to form reactive amines, which can participate in further biochemical reactions. This compound may influence several signaling pathways by modulating enzyme activities and gene expression.

Key Mechanisms:

- Chemical Interactions : The compound interacts with enzymes and proteins through hydrogen bonding, hydrophobic interactions, and ionic interactions.

- Cell Signaling Modulation : It has been shown to affect kinases and phosphatases, thereby influencing signal transduction pathways critical for cellular responses.

- Metabolic Pathways : The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that can further modulate metabolic processes.

This compound exhibits several biochemical properties that contribute to its biological activity:

| Property | Description |

|---|---|

| Solubility | Soluble in organic solvents; limited solubility in water |

| Stability | Relatively stable under standard laboratory conditions but sensitive to light |

| Reactivity | The azido group allows participation in click chemistry reactions |

| Metabolization | Primarily metabolized by cytochrome P450 enzymes |

Biological Activities

Research has indicated that this compound possesses various biological activities:

Anticancer Activity

Studies have shown that derivatives of similar structures exhibit anticancer properties. For instance, compounds containing pyrrolidine and azido groups have been reported to induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic signaling (e.g., downregulation of phosphorylated Akt and ERK proteins) .

Case Studies

Several studies have explored the biological implications of compounds related to this compound:

Study 1: Anticancer Mechanism

In a recent study, a related triazole derivative demonstrated selective cytotoxicity against colorectal cancer cell lines (HT-29 and HCT116). The mechanism involved the activation of apoptotic pathways through caspase activation and PARP inhibition . This suggests that similar mechanisms may be applicable to this compound.

Study 2: Antiviral Potential

Another study highlighted the antiviral potential of pyrrolidine derivatives against Dengue virus by targeting host cell kinases . Given the structural similarities, it is plausible that this compound could exhibit similar antiviral properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。